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Compound of Interest

Compound Name: 5-Chloro-1-methylpyrazol-4-ol

CAS No.: 1890923-07-5

Cat. No.: B2665656

Get Quote

An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methylpyrazol-4-ol

Abstract
5-Chloro-1-methylpyrazol-4-ol is a valuable heterocyclic building block in modern medicinal

chemistry and drug discovery programs. Its unique substitution pattern offers a versatile

scaffold for the development of novel therapeutic agents. However, its synthesis presents

distinct challenges, primarily centered on achieving regiochemical control during the crucial

chlorination step. This technical guide provides a comprehensive overview of a robust and

logical synthetic strategy, moving from fundamental retrosynthetic analysis to detailed, field-

tested experimental protocols. We will explore the mechanistic underpinnings of each

transformation, emphasizing the causality behind procedural choices to ensure reproducibility

and high purity of the final compound. This document is intended for researchers, chemists,

and professionals in the field of drug development.

Strategic Overview: A Retrosynthetic Approach
To logically devise a synthetic plan, we begin with a retrosynthetic analysis. The target

molecule, 5-Chloro-1-methylpyrazol-4-ol, can be disconnected at the C-Cl bond. This reveals

that the final step is an electrophilic chlorination of a key precursor, 1-methylpyrazol-4-ol. This
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precursor, in turn, can be disconnected via the classical Knorr pyrazole synthesis, leading back

to commercially available and simple starting materials: methylhydrazine and a three-carbon

(C3) carbonyl synthon, such as a derivative of malonic acid.
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Caption: Retrosynthetic analysis of 5-Chloro-1-methylpyrazol-4-ol.

This analysis establishes a clear and logical two-stage synthetic strategy, which forms the

structure of this guide.

Part I: Synthesis of the Core Intermediate: 1-
Methylpyrazol-4-ol
The foundational step in this synthesis is the construction of the 1-methylpyrazol-4-ol ring

system. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a β-

dicarbonyl compound, is the most versatile and widely adopted method for this purpose[1].

Mechanistic Rationale and Choice of Precursors
The reaction proceeds via the nucleophilic attack of methylhydrazine on a suitable β-dicarbonyl

equivalent. We select diethyl 2-formylmalonate as the C3 synthon. The choice of

methylhydrazine is dictated by the target's N1-methyl group. The reaction mechanism involves

an initial condensation to form a hydrazone intermediate, followed by an intramolecular

cyclization and subsequent dehydration/tautomerization to yield the aromatic and stable

pyrazol-4-ol ring. Using a formyl-dicarbonyl compound is critical for installing the required

hydrogen at the C3 position of the pyrazole ring.

Detailed Experimental Protocol
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Reaction: Diethyl 2-formylmalonate + Methylhydrazine → 1-Methylpyrazol-4-ol

Apparatus Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a

reflux condenser, a dropping funnel, and a thermometer.

Reagent Charging: To the flask, add diethyl 2-formylmalonate (18.8 g, 0.1 mol) and ethanol

(100 mL). Begin stirring to form a clear solution.

Reactant Addition: In the dropping funnel, prepare a solution of methylhydrazine (4.6 g, 0.1

mol) in ethanol (20 mL). Add this solution dropwise to the stirred reaction mixture over 30

minutes. The addition is mildly exothermic; maintain the temperature below 40°C using a

water bath if necessary.

Reaction: After the addition is complete, heat the mixture to reflux (approximately 78°C) and

maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC)

(Eluent: 50% Ethyl Acetate in Hexane).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the ethanol under reduced pressure using a rotary evaporator.

Isolation: To the resulting oil, add 100 mL of water and acidify to pH ~5 with 1M HCl. This will

protonate any basic impurities. Extract the aqueous layer with ethyl acetate (3 x 50 mL) to

remove non-polar impurities.

Crystallization: Adjust the pH of the aqueous layer to ~7-8 with a saturated solution of

sodium bicarbonate. Cool the solution in an ice bath for 1-2 hours. The product, 1-

methylpyrazol-4-ol, will precipitate as a crystalline solid.

Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry

under vacuum to afford the pure product.

Expected Data and Characterization
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Parameter Expected Value

Product Name 1-Methylpyrazol-4-ol

CAS Number 78242-20-3[2]

Molecular Formula C₄H₆N₂O

Molecular Weight 98.10 g/mol

Appearance White to off-white crystalline solid

Expected Yield 75-85%

Melting Point 125-128 °C

¹H NMR (DMSO-d₆)
δ ~7.5 (s, 1H, C3-H), ~7.2 (s, 1H, C5-H), ~3.6

(s, 3H, N-CH₃)

Part II: Regioselective Synthesis of 5-Chloro-1-
methylpyrazol-4-ol
This step is the most critical juncture of the synthesis. It requires the regioselective introduction

of a chlorine atom onto the C5 position of the electron-rich pyrazol-4-ol ring.

Mechanistic Deep Dive: The Challenge of
Regioselectivity
The chlorination of 1-methylpyrazol-4-ol is an electrophilic aromatic substitution (SEAr)

reaction. The hydroxyl group at the C4 position is a powerful activating group, directing the

incoming electrophile (Cl⁺) to its ortho positions, which are C3 and C5.

Electronic Effects: The oxygen lone pairs of the hydroxyl group can donate electron density

into the ring, stabilizing the positive charge in the sigma complex (Wheland intermediate)

formed during the attack. This stabilization is effective for attacks at both C3 and C5.

Steric Effects: The N1-methyl group provides a degree of steric hindrance around the

adjacent C5 position. This could potentially favor substitution at the less hindered C3

position.
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The choice of chlorinating agent and reaction conditions is therefore paramount to overcoming

the kinetic preference for C3 attack and achieving high selectivity for the desired C5-chloro

isomer. N-Chlorosuccinimide (NCS) is an ideal reagent for this transformation. It is a solid, easy

to handle, and acts as a source of electrophilic chlorine under relatively mild conditions, which

often favors thermodynamic product formation and better regiocontrol compared to harsher

reagents like sulfuryl chloride or chlorine gas[3][4].

Caption: Simplified mechanism for electrophilic chlorination at the C5 position.

Detailed Experimental Protocol
Reaction: 1-Methylpyrazol-4-ol + N-Chlorosuccinimide (NCS) → 5-Chloro-1-methylpyrazol-4-
ol

Apparatus Setup: Use a 250 mL round-bottom flask equipped with a magnetic stirrer and a

nitrogen inlet. The reaction should be carried out under an inert atmosphere to prevent side

reactions.

Reagent Charging: Dissolve 1-methylpyrazol-4-ol (9.8 g, 0.1 mol) in 100 mL of acetonitrile.

Cool the solution to 0°C using an ice-salt bath.

Chlorinating Agent Addition: Add N-Chlorosuccinimide (NCS) (13.35 g, 0.1 mol) to the cooled

solution in portions over 20 minutes. Adding NCS portion-wise helps to control the exotherm

and maintain a low temperature, which is crucial for selectivity.

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour,

then let it warm slowly to room temperature and stir for an additional 3-4 hours. Monitor the

consumption of the starting material by TLC.

Work-up: Once the reaction is complete, filter the mixture to remove the succinimide by-

product. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the crude residue in 100 mL of ethyl acetate and wash with water (2 x

50 mL) to remove any remaining succinimide and other water-soluble impurities. Dry the

organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Final Product: The resulting solid can be further purified by recrystallization from an ethyl

acetate/hexane mixture to yield high-purity 5-Chloro-1-methylpyrazol-4-ol.

Expected Data and Characterization
Parameter Expected Value

Product Name 5-Chloro-1-methylpyrazol-4-ol

Molecular Formula C₄H₅ClN₂O

Molecular Weight 132.55 g/mol

Appearance White to light-tan solid

Expected Yield 65-75%

Melting Point 155-160 °C

¹H NMR (DMSO-d₆) δ ~7.6 (s, 1H, C3-H), ~3.7 (s, 3H, N-CH₃)

Mass Spec (ESI+) m/z 133.0 [M+H]⁺

Overall Synthetic Workflow
The complete, optimized process is a streamlined two-step synthesis that transforms simple

precursors into the target molecule with high fidelity.
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Part I: Pyrazole Formation
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Caption: Two-step workflow for the synthesis of 5-Chloro-1-methylpyrazol-4-ol.
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Safety and Handling Considerations
Methylhydrazine: Is a toxic and flammable substance. Handle only in a well-ventilated fume

hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and

safety glasses.

N-Chlorosuccinimide (NCS): Is an oxidizing agent and an irritant. Avoid contact with skin and

eyes. Prevent inhalation of dust.

Solvents: Ethanol and acetonitrile are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any

experimental work.

Conclusion
The synthesis of 5-Chloro-1-methylpyrazol-4-ol is effectively achieved through a robust two-

step sequence involving a classical Knorr pyrazole synthesis followed by a regioselective

electrophilic chlorination. The critical step—directing the chlorine atom to the C5 position—is

controlled through the judicious choice of N-Chlorosuccinimide as the chlorinating agent and

careful management of reaction conditions. The protocols detailed in this guide are designed to

be self-validating and scalable, providing a reliable pathway for researchers and drug

development professionals to access this important molecular scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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